2-(3,5-Difluorophenyl)piperazine
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Overview
Description
2-(3,5-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2. It is a derivative of piperazine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions.
Mechanism of Action
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. No details on protein binding are currently known .
Medicinal chemistry researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)piperazine typically involves the reaction of 3,5-difluoroaniline with piperazine. One common method includes the following steps:
Nucleophilic Substitution: 3,5-difluoroaniline reacts with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: This compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorobenzyl)piperazine
- 1-(2,4-Difluorobenzoyl)piperazine
- 1-(2-trifluoromethylphenyl)piperazine
Uniqueness
2-(3,5-Difluorophenyl)piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13-14H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPZMVOVFAINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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